molecular formula C6H10O4S B1297313 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid CAS No. 4785-66-4

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B1297313
CAS No.: 4785-66-4
M. Wt: 178.21 g/mol
InChI Key: BWWAVFYRWZYKFE-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H10O4S It is a derivative of tetrahydrothiophene, featuring a sulfone group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene-3-acetic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures, to ensure complete oxidation to the sulfone form.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Esterification Reagents: Alcohols, acid catalysts.

    Amidation Reagents: Amines, coupling agents like carbodiimides.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)aminoacetic acid
  • (1,1-Dioxidotetrahydro-3-thienyl)acetic acid

Uniqueness

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a sulfone group and an acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAVFYRWZYKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349594
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-66-4
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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